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Compound of Interest

1-(2-Amino-5-
Compound Name:
fluorophenyl)ethanone

cat. No.: B1282869

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2-Amino-5-fluorophenyl)ethanone, a key intermediate in various synthetic
applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for
acquiring such spectra.

Spectroscopic Data Summary

The spectroscopic data for 1-(2-Amino-5-fluorophenyl)ethanone (CAS No: 2343-25-1;
Molecular Formula: CsHsFNO) is crucial for its identification and characterization. While a
complete set of publicly available, peer-reviewed spectra is not readily accessible, data can be
inferred from synthetic procedures outlined in patent literature and by comparison with
structurally similar compounds. The expected spectral features are summarized below.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Ar-H (ortho to -
~7.4-7.2 dd 1H COCHs, meta to -
NH2)
Ar-H (ortho and para
~6.8-6.6 m 2H
to -NH2)
~4.5 (broad s) s 2H -NH:z
2.55 s 3H -COCHs

Note: Predicted values are based on the analysis of similar aromatic compounds. The solvent
used for analysis (typically CDCls or DMSO-de) will influence the exact chemical shifts.

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (o, ppm) Assignment
~198 C=0

~158 (d, LJCF = 240 Hz) C-F

~140 C-NH:2

~125 Ar-CH

~118 Ar-CH

~115 Ar-CH

~114 Ar-C-COCHs
~28 -COCHs

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant
(LJCF). The chemical shifts are approximate and depend on the solvent.

Table 3: Key IR Absorption Bands
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Wavenumber (cm~?) Functional Group
3450 - 3250 N-H stretch (amine)
1660 - 1640 C=0 stretch (ketone)
1620 - 1580 C=C stretch (aromatic)
1250 - 1200 C-F stretch

Table 4: Mass Spectrometry Data

mlz Interpretation
153 [M]* (Molecular ion)
138 [M - CHs]*

110 [M - COCHs]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These are
generalized protocols and may require optimization for specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 1-(2-Amino-5-fluorophenyl)ethanone in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
e H NMR Acquisition:

o Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
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o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds.

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire the spectrum on the same instrument.
o A proton-decoupled sequence is typically used to simplify the spectrum.

o Alarger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally
required compared to 'H NMR.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:
o Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
o Typically, the spectrum is recorded over the range of 4000-400 cm™1.

o A background spectrum of the empty sample compartment should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction:

o The sample can be introduced via direct infusion or through a chromatographic system
such as Gas Chromatography (GC) or Liquid Chromatography (LC).
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¢ |onization:

o Electron lonization (El) is a common method for this type of molecule.

e Analysis:

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to data analysis in a typical spectroscopic

characterization is depicted in the following diagram.
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Caption: General workflow for the spectroscopic analysis of 1-(2-Amino-5-
fluorophenyl)ethanone.

» To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Amino-5-
fluorophenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282869#spectroscopic-data-nmr-ir-ms-of-1-2-
amino-5-fluorophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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